1-Butoxyethan-1-ol

説明

Contextualization within Glycol Ether Chemistry

1-Butoxyethan-1-ol, also known as 2-Butoxyethanol (B58217), is an organic compound and a member of the glycol ether family. atamanchemicals.comwikipedia.orgatamankimya.com Glycol ethers are a group of solvents that possess both an ether and an alcohol functional group in the same molecule. atamanchemicals.compenpet.com This dual functionality imparts valuable properties, such as the ability to dissolve both water-soluble and hydrophobic substances. atamanchemicals.comatamanchemicals.com Specifically, this compound is the butyl ether of ethylene (B1197577) glycol. atamanchemicals.comwikipedia.org Its structure, with both polar and non-polar ends, makes it a versatile solvent and coupling agent in various industrial applications. atamankimya.compenpet.com The industrial production of glycol ethers like this compound has been established for over fifty years, primarily through the reaction of ethylene oxide with an appropriate alcohol, in this case, n-butanol. atamankimya.comatamanchemicals.com It can also be synthesized by the etherification of butanol with 2-chloroethanol (B45725). wikipedia.orgpenpet.com The global market for glycol ethers is substantial, valued at USD 8.9 billion in 2024, and is projected to grow, indicating the ongoing importance of these compounds in various sectors. grandviewresearch.com

Research Significance and Current Trends in this compound Studies

The research significance of this compound stems from its widespread use as a solvent in numerous products, including paints, coatings, cleaning solutions, and inks. atamanchemicals.comatamanchemicals.com Its role as a coalescing agent in latex paints is particularly noteworthy, as it aids in film formation and improves the coating's properties. atamankimya.comatamanchemicals.com Current research trends in the broader glycol ether market are increasingly focused on developing more environmentally friendly and low-VOC (Volatile Organic Compound) formulations to comply with stricter environmental regulations. grandviewresearch.comemergenresearch.com There is a growing demand for P-series glycol ethers (based on propylene (B89431) oxide) which, in some cases, exhibit lower toxicity compared to the E-series (based on ethylene oxide), to which this compound belongs. emergenresearch.com Research is also exploring new applications for glycol ethers in areas like electronics, cosmetics, and pharmaceuticals. zionmarketresearch.com For instance, its surfactant properties are being utilized in the petroleum industry in fracturing fluids and oil slick dispersants. atamankimya.comatamanchemicals.com Studies have also investigated its synthesis, such as its preparation via the hydroboration of alkenes with ammonia (B1221849) borane. rsc.org The dermal absorption of this compound has been a subject of research, with studies showing that its penetration through human skin can be significantly influenced by its concentration in aqueous solutions. cir-safety.org

Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 111-76-2 molport.commatrix-fine-chemicals.com |

| Molecular Formula | C6H14O2 molport.comthermofisher.com |

| Molecular Weight | 118.18 g/mol thermofisher.com |

| Appearance | Colorless liquid wikipedia.orgechemi.com |

| Odor | Mild, ether-like atamanchemicals.comechemi.com |

| Boiling Point | 171 °C (340 °F; 444 K) wikipedia.org |

| Melting Point | -77 °C (-107 °F; 196 K) wikipedia.org |

| Density | 0.90 g/cm³ wikipedia.org |

| Solubility in water | Miscible wikipedia.orgechemi.com |

| Flash Point | 60 °C (140 °F) echemi.com |

| Vapor Pressure | 0.8 mmHg wikipedia.org |

Nomenclature and Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | 2-butoxyethan-1-ol matrix-fine-chemicals.comthermofisher.com |

| Synonyms | 2-Butoxyethanol, Butyl Cellosolve, Butyl Glycol, Ethylene Glycol Monobutyl Ether (EGBE) wikipedia.orgatamankimya.comatamanchemicals.com |

| InChI Key | POAOYUHQDCAZBD-UHFFFAOYSA-N matrix-fine-chemicals.comthermofisher.com |

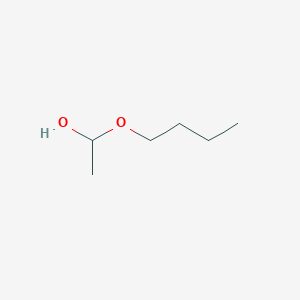

| SMILES | CCCCOCCO molport.comthermofisher.com |

| EC Number | 203-905-0 atamanchemicals.comechemi.com |

Structure

2D Structure

3D Structure

特性

CAS番号 |

19089-45-3 |

|---|---|

分子式 |

C6H14O2 |

分子量 |

118.17 g/mol |

IUPAC名 |

1-butoxyethanol |

InChI |

InChI=1S/C6H14O2/c1-3-4-5-8-6(2)7/h6-7H,3-5H2,1-2H3 |

InChIキー |

CJTNLEQLKKYLFO-UHFFFAOYSA-N |

SMILES |

CCCCOC(C)O |

正規SMILES |

CCCCOC(C)O |

同義語 |

1-Butoxyethanol |

製品の起源 |

United States |

Synthetic Methodologies for 1 Butoxyethan 1 Ol

Catalytic Etherification Processes

Catalytic etherification represents a primary industrial route for the synthesis of 1-butoxyethan-1-ol. These processes involve the formation of an ether linkage by reacting an alcohol with another functionalized molecule, such as an epoxide or a haloalkane, in the presence of a catalyst.

Reaction of Ethylene (B1197577) Oxide with n-Butanol

The most prevalent method for producing this compound is the reaction of ethylene oxide with n-butanol. atamankimya.comatamanchemicals.comatamankimya.comesig.orgsamchemprasandha.comlabequipsupply.co.za This process, known as ethoxylation, involves the ring-opening of the ethylene oxide molecule by the nucleophilic attack of n-butanol. atamanchemicals.comesig.orglabequipsupply.co.za The general chemical equation for this reaction is:

C₂H₄O + C₄H₉OH → C₄H₉OC₂H₄OH atamankimya.comatamankimya.com

This reaction is typically carried out in the presence of a catalyst to ensure efficiency and selectivity. atamankimya.comatamanchemicals.comatamankimya.comesig.orgsamchemprasandha.comlabequipsupply.co.zaatamankimya.com

Various catalysts are employed in the ethoxylation of n-butanol to selectively produce this compound. While specific proprietary catalysts are used in industrial settings, common catalyst types include:

Alkaline catalysts: Sodium hydroxide (B78521) and potassium hydroxide are effective catalysts for this reaction.

Acidic catalysts: Lewis acids such as boron trifluoride (BF₃) and aluminum chloride (AlCl₃) can also be utilized. google.com

Heterogeneous catalysts: Solid catalysts, such as modified titanium-silicon molecular sieves (HTS), have been investigated to facilitate a single-step reaction from ethene, hydrogen peroxide, and n-butanol. google.com Another industrial approach involves combining ethylene glycol and butyraldehyde (B50154) in a Parr reactor with a palladium on carbon catalyst. wikipedia.orgatamanchemicals.comatamanchemicals.comatamanchemicals.comatamanchemicals.com

The choice of catalyst and reaction conditions, such as temperature and pressure, significantly influences the reaction rate and the distribution of products. For instance, industrial production may occur at temperatures ranging from 100 to 250 °C and pressures from 0.2 to 5 MPa. google.com

A critical aspect of the reaction between ethylene oxide and n-butanol is the potential for further ethoxylation, leading to the formation of higher-order glycol ethers. atamankimya.comatamankimya.comesig.orgsamchemprasandha.comlabequipsupply.co.zaatamankimya.com If the molar ratio of ethylene oxide to n-butanol is greater than one, the newly formed hydroxyl group of this compound can react with additional ethylene oxide molecules. atamankimya.comatamankimya.comesig.orgsamchemprasandha.comlabequipsupply.co.zaatamankimya.com This results in the production of di-ethylene glycol monobutyl ether and tri-ethylene glycol monobutyl ether as byproducts. atamankimya.comatamankimya.comesig.orgsamchemprasandha.comlabequipsupply.co.zaatamankimya.com

The formation of these higher glycol ethers is a competing reaction that reduces the yield of the desired this compound. Therefore, controlling the stoichiometry of the reactants is crucial for maximizing the selectivity towards the monoether product. esig.org Subsequent purification steps, such as fractional distillation, are necessary to separate this compound from the higher glycol ethers and any unreacted starting materials. esig.org

Etherification via 2-Chloroethanol (B45725) and Butanol

An alternative etherification method for synthesizing this compound involves the reaction of 2-chloroethanol with n-butanol. atamankimya.comatamanchemicals.comatamankimya.comlabequipsupply.co.zaatamankimya.comwikipedia.orgatamanchemicals.comatamanchemicals.compenpet.com This process, often referred to as Williamson ether synthesis, typically proceeds under basic conditions. A strong base is used to deprotonate n-butanol to form the butoxide anion, which then acts as a nucleophile, displacing the chloride ion from 2-chloroethanol.

This method provides a direct route to this compound, and like the ethoxylation process, requires careful control of reaction conditions to optimize the yield and purity of the final product.

Alternative Synthetic Pathways

Beyond the primary industrial methods, alternative synthetic routes for this compound have been explored, particularly in laboratory settings. These pathways offer different approaches to constructing the ether linkage.

Ring-Opening of 2-Propyl-1,3-dioxolane (B1346037) with Boron Trichloride (B1173362)

A laboratory-scale synthesis of this compound can be achieved through the ring-opening of 2-propyl-1,3-dioxolane. wikipedia.orgatamanchemicals.comatamanchemicals.comataman-chemicals.comatamanchemicals.com This reaction utilizes boron trichloride (BCl₃) as a reagent to cleave the cyclic acetal (B89532) structure of 2-propyl-1,3-dioxolane. wikipedia.orgatamanchemicals.comatamanchemicals.comataman-chemicals.comatamanchemicals.com Another method involves the hydrogenolysis of 2-propyl-1,3-dioxolane in the presence of a palladium catalyst on carbon and concentrated phosphoric acid. prepchem.com In a specific example, a mixture of 2-propyl-1,3-dioxolane and ethylene glycol was hydrogenolyzed at 170°C under a hydrogen pressure of 30 bars for 3 hours, resulting in a 98.2% conversion of the dioxolane. prepchem.com This process yielded 46.1 g of 2-butoxy-1-ethanol. prepchem.com

This approach demonstrates the versatility of ring-opening reactions in organic synthesis for accessing specific ether-alcohol functionalities.

Table of Research Findings on Synthetic Methodologies

| Synthetic Method | Reactants | Catalyst/Reagent | Key Findings/Conditions | Reference |

|---|---|---|---|---|

| Catalytic Etherification (Ethoxylation) | Ethylene Oxide, n-Butanol | Alkaline or acidic catalysts, Heterogeneous catalysts (e.g., Pd/C) | Primary industrial method. Reaction stoichiometry is critical to control the formation of di- and tri-ethylene glycol monoethers. | atamankimya.comatamanchemicals.comatamankimya.comesig.orgsamchemprasandha.comlabequipsupply.co.zaatamankimya.comwikipedia.orgatamanchemicals.comatamanchemicals.comatamanchemicals.comatamanchemicals.com |

| Catalytic Etherification (Williamson Synthesis) | 2-Chloroethanol, n-Butanol | Base | Alternative etherification route. | atamankimya.comatamanchemicals.comatamankimya.comlabequipsupply.co.zaatamankimya.comwikipedia.orgatamanchemicals.comatamanchemicals.compenpet.com |

| Ring-Opening of 2-Propyl-1,3-dioxolane | 2-Propyl-1,3-dioxolane | Boron Trichloride or Palladium on Carbon/Phosphoric Acid | Laboratory-scale synthesis. Hydrogenolysis at 170°C and 30 bars H₂ pressure yielded 98.2% conversion. | wikipedia.orgatamanchemicals.comatamanchemicals.comataman-chemicals.comatamanchemicals.comprepchem.com |

Combining Ethylene Glycol and Butyraldehyde in Parr Reactors

A prominent industrial method for synthesizing 2-butoxyethanol (B58217) involves the reaction of ethylene glycol and n-butyraldehyde in a Parr reactor. wikipedia.orgatamanchemicals.comatamanchemicals.com This process is conducted in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas. google.com

The general procedure commences with charging the n-butyraldehyde, ethylene glycol, and the Pd/C catalyst into a Parr reactor. google.com To ensure an inert atmosphere, the system is purged multiple times with nitrogen. Subsequently, hydrogen is introduced into the reactor, which is then heated to the desired temperature, and the hydrogen pressure is adjusted as needed. google.com The reaction mixture is analyzed by gas chromatography (GC) to determine the composition of the products. google.com

Detailed experimental data reveals the influence of various reaction parameters on the yield of 2-butoxyethanol and other co-products. The molar ratio of ethylene glycol to n-butyraldehyde is a critical factor, with ratios significantly greater than 5:1 being a key aspect of the process. google.com

A specific example illustrates the hydrogenolysis of 2-propyl-1,3-dioxolane, an intermediate formed in the reactor from n-butyraldehyde and ethylene glycol. google.com In this instance, n-butyraldehyde, ethylene glycol, and a 10% Pd/C catalyst are heated at 150 °C for 2 hours. Following this, hydrogen is introduced, and the hydrogenolysis is carried out at 200 °C and 1000 psi for an additional 2 hours. google.com This two-step process within a single reactor highlights a strategic approach to maximizing the yield of the desired 2-butoxyethanol. google.com

The following table summarizes the conditions and results for the preparation of 2-butoxyethanol from n-butyraldehyde and ethylene glycol.

| Parameter | Value |

| Reactants | n-Butyraldehyde, Ethylene Glycol |

| Catalyst | Palladium on Carbon (Pd/C) |

| Reactor Type | Parr Reactor |

| Initial Step | Formation of 2-propyl-1,3-dioxolane at 150 °C |

| Hydrogenolysis Step | 200 °C, 1000 psi Hydrogen Pressure |

| Molar Ratio (Polyol:Carbonyl) | > 5:1 |

Table 1: Reaction Conditions for 2-Butoxyethanol Synthesis

Reaction of Butyl Alcohol with Ethylene Carbonate

Another documented method for the production of this compound is the reaction of butyl alcohol with ethylene carbonate. cir-safety.orglabequipsupply.co.za This synthesis route offers an alternative pathway to the more common ethoxylation of butanol with ethylene oxide. cir-safety.org While the direct reaction with ethylene oxide is a primary industrial method, the use of ethylene carbonate presents a different chemical approach. cir-safety.orglookchem.comatamanchemicals.com

The reaction involves combining butyl alcohol and ethylene carbonate, which leads to the formation of n-butoxyethanol. labequipsupply.co.za This process is noted as a viable method of manufacture for the compound. cir-safety.org

Reaction Mechanisms and Chemical Transformations Involving 1 Butoxyethan 1 Ol

Mechanistic Investigations of Decomposition and Dissociation

Detailed mechanistic studies, often employing computational chemistry, provide insights into the energetic landscapes of the decomposition and dissociation reactions of alkoxyethanols, such as 1-butoxyethan-1-ol. These investigations reveal the most probable routes through which the molecule breaks down under various conditions.

In the absence of other reactants, this compound can undergo decomposition through several competing unimolecular pathways. These reactions are initiated by the input of energy, typically heat, which allows the molecule to overcome activation barriers leading to the formation of various products.

One of the primary unimolecular dissociation pathways for this compound involves its reversion to acetaldehyde (B116499) and butan-1-ol. This process proceeds through a hemiacetal intermediate. The reaction is initiated by the cleavage of the C-O bond in the ethoxy group, leading to the formation of these two stable molecules. Computational studies on analogous compounds like 2-ethoxyethanol (B86334) suggest that the formation of an aldehyde and an alcohol is a plausible and thermodynamically favorable reaction. nih.govresearchgate.netnih.gov

A notable unimolecular rearrangement of this compound can lead to the formation of tetrahydrofuran (B95107) (THF). This transformation is thought to proceed through a five-membered-ring transition state. nih.gov In this mechanism, the hydroxyl group's oxygen atom attacks the terminal carbon of the butyl group, leading to the cyclization and elimination of a water molecule. While kinetically feasible, computational studies on similar alkoxyethanols indicate that this pathway may have a relatively high activation energy compared to other dissociation routes. nih.gov

The acid-catalyzed dehydration of this compound represents another significant unimolecular transformation, leading to the formation of unsaturated products. This reaction typically proceeds via an E1 or E2 elimination mechanism. In the presence of a strong acid, the hydroxyl group is protonated, forming a good leaving group (water). Subsequent departure of the water molecule can lead to the formation of a carbocation intermediate (E1 pathway) or a concerted elimination of a proton from an adjacent carbon atom (E2 pathway), resulting in the formation of a double bond. The specific products will depend on the reaction conditions and the stability of the resulting alkenes.

Table 1: Plausible Unimolecular Decomposition Pathways of this compound

| Pathway Description | Key Intermediate/Transition State | Major Products |

| Dissociation | Hemiacetal-like structure | Acetaldehyde, Butan-1-ol |

| Intramolecular Cyclization | Five-membered-ring transition state | Tetrahydrofuran, Water |

| Dehydration (Acid-catalyzed) | Protonated alcohol, Carbocation (E1) | Butoxyethene, Water |

Note: The favorability of each pathway is dependent on reaction conditions such as temperature and the presence of catalysts.

In the presence of other molecules, this compound can undergo bimolecular decomposition. These reactions involve collisions and interactions with other species, which can significantly alter the reaction mechanism and product distribution compared to unimolecular pathways.

Computational studies on the bimolecular reactions of 2-ethoxyethanol with ethanol (B145695) provide a model for understanding the potential bimolecular decomposition of this compound. nih.govresearchgate.netnih.govacs.org These studies have identified several possible pathways, including those that lead to the formation of ethers and other products through complex transition states. For instance, a reaction pathway involving a six-membered transition state has been proposed, leading to the formation of an ether, a hydrogen molecule, and an aldehyde. researchgate.net The activation energies for these bimolecular reactions are often lower than those for unimolecular dissociation, suggesting they can be significant, particularly in condensed phases or at high concentrations. nih.gov

Table 2: Potential Bimolecular Decomposition Pathways (Analogous to 2-Ethoxyethanol with Ethanol)

| Reactant 2 | Proposed Transition State | Potential Products |

| Ethanol | Six-membered ring | Diethyl ether, H₂, Acetaldehyde |

| This compound | Various | Dimerization and fragmentation products |

Data based on computational studies of 2-ethoxyethanol. nih.govresearchgate.netnih.gov

Unimolecular Dissociation Pathways

Role as a Chemical Intermediate in Complex Syntheses

While detailed examples specifically citing this compound as a chemical intermediate in complex syntheses are not extensively documented in readily available literature, its structural features suggest its potential utility. Its isomer, 2-butoxyethanol (B58217), is known to be a starting material in the production of other compounds. amanote.com The presence of both an ether linkage and a hydroxyl group in this compound provides two reactive sites for further chemical modifications.

The hydroxyl group can undergo a variety of reactions typical of alcohols, such as esterification, oxidation, and conversion to a leaving group for nucleophilic substitution. The ether linkage, while generally more stable, can be cleaved under harsh acidic conditions. This dual functionality makes this compound a potential precursor for the synthesis of more complex molecules containing both ether and other functional groups. For instance, it could be used in the synthesis of specialized solvents, surfactants, or as a building block in the assembly of larger organic molecules.

Production of Butyl Glycol Acetate (B1210297)

Butyl glycol acetate, also known as 2-butoxyethyl acetate or ethylene (B1197577) glycol butyl ether acetate, is a widely used industrial solvent, particularly in the coatings and printing industries. Its production is a primary transformation of this compound. The synthesis is achieved through the esterification of this compound with acetic acid or its derivatives, such as acetic anhydride (B1165640) or acetic acid chloride. taylorandfrancis.comcdc.gov

The primary reaction involves heating this compound with acetic acid in the presence of an acid catalyst. cdc.gov This is a direct esterification process where water is produced as a byproduct. To drive the reaction to completion, the water is typically removed as it forms, often through azeotropic distillation. cdc.gov

Reaction Scheme: CH₃(CH₂)₃OCH₂CH₂OH + CH₃COOH ⇌ CH₃(CH₂)₃OCH₂CH₂OCOCH₃ + H₂O (this compound + Acetic Acid ⇌ Butyl Glycol Acetate + Water)

Alternative methods utilize acetic anhydride or acetic acid chloride, which react more readily with this compound to form the acetate ester. cdc.gov Industrial production can be carried out using continuous esterification methods, which may involve solid acid catalysts in fixed-bed reactors to improve efficiency and reduce costs. cdc.gov

| Reactant | Co-reactant | Catalyst Type | Key Process Feature | Product |

| This compound | Acetic Acid | Acid Catalyst (e.g., Sulfuric Acid) | Azeotropic water removal | Butyl Glycol Acetate |

| This compound | Acetic Anhydride | (Often uncatalyzed or mild acid) | Higher reactivity | Butyl Glycol Acetate |

| This compound | Acetic Acid Chloride | (Typically no catalyst needed) | High reactivity, HCl byproduct | Butyl Glycol Acetate |

Derivatization to Form Esters of Carboxylic Acids

The hydroxyl group of this compound is readily derivatized through esterification with various carboxylic acids and their anhydrides. This process is fundamental to its use as a chemical intermediate, leading to the synthesis of compounds with tailored physical and chemical properties.

Acetic Acid: As detailed in the production of butyl glycol acetate, the reaction with acetic acid is a straightforward esterification yielding a prominent industrial solvent. cdc.gov

Phthalic Anhydride: this compound reacts with phthalic anhydride to form bis(2-butoxyethyl) phthalate (B1215562). nih.gov This reaction typically proceeds in two stages. First, the anhydride ring is opened by one molecule of the alcohol to form a monoester. In the second stage, another molecule of the alcohol reacts with the remaining carboxylic acid group, usually under acid catalysis and with the removal of water, to form the diester. asianpubs.org The resulting phthalate ester is a key component in plasticizer formulations.

Phosphoric Acid: The reaction between this compound and phosphoric acid can lead to the formation of phosphate (B84403) esters. These reactions can produce mono-, di-, or tri-substituted phosphate esters depending on the stoichiometry and reaction conditions. These derivatives find use in various specialty applications.

Adipic Acid: Esterification of this compound with adipic acid produces bis(2-butoxyethyl) adipate. mdpi.comchemicalbook.com Similar to other diester syntheses, this reaction involves combining adipic acid with two equivalents of this compound, typically with an acid catalyst and heat to drive off the water formed during the reaction. chemicalbook.com Adipate esters are another important class of plasticizers. mdpi.com

Incorporation into Specialty Herbicide Products

This compound is a crucial component in the synthesis of certain specialty phenoxy herbicides. It is used to convert the acidic forms of herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) and 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) into their corresponding butoxyethyl esters. cdc.govnih.govwho.int

The esterification process involves reacting the carboxylic acid group of the herbicide with the hydroxyl group of this compound. nih.gov This transformation is significant because it alters the herbicide's physical properties. The resulting glycol ether esters, such as 2,4-D butoxyethyl ester and 2,4,5-T butoxyethyl ester, are generally characterized as low-volatility esters. nih.govwho.int This property is desirable as it reduces the likelihood of the herbicide vaporizing and drifting to damage non-target crops. nih.gov The ester form is readily absorbed by plants and is then hydrolyzed back to the active acidic form within the plant tissue.

| Herbicide Acid | Alcohol Reactant | Resulting Ester Product | Key Property Change |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | This compound | 2,4-D Butoxyethyl Ester | Reduced volatility |

| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | This compound | 2,4,5-T Butoxyethyl Ester | Reduced volatility |

Applications in Plasticizer Synthesis

The ability of this compound to form stable diesters with dicarboxylic acids makes it a valuable precursor in the synthesis of plasticizers. taylorandfrancis.com Plasticizers are additives that increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).

The reaction of this compound with phthalic anhydride yields bis(2-butoxyethyl) phthalate, a compound used as a plasticizer for PVC, polyvinyl acetate, and other resins. wikipedia.org Similarly, its reaction with adipic acid produces bis(2-butoxyethyl) adipate, which also serves as a plasticizer. mdpi.comchemicalbook.com These butoxyethyl-containing plasticizers are valued for their specific performance characteristics, which are imparted by the ether linkage and the butyl group in their molecular structure. The synthesis generally involves a catalyzed esterification reaction at elevated temperatures to produce the final diester product. chemicalbook.comgoogle.com

| Dicarboxylic Acid/Anhydride | Alcohol Reactant | Plasticizer Product | Primary Polymer Application |

| Phthalic Anhydride | This compound | Bis(2-butoxyethyl) Phthalate | Polyvinyl Chloride (PVC) |

| Adipic Acid | This compound | Bis(2-butoxyethyl) Adipate | Polyvinyl Chloride (PVC) |

Catalytic Applications of 1 Butoxyethan 1 Ol in Polymerization Processes

Role as a Complexing Agent in Double Metal Cyanide (DMC) Catalysts

Double Metal Cyanide catalysts are synthesized by reacting a metal salt, such as zinc chloride, with a metal cyanide salt, like potassium hexacyanocobaltate(III), in the presence of an organic complexing agent. acs.org The complexing agent plays a crucial role in the catalyst's structure and subsequent activity. Electron-donating compounds, particularly β-alkoxy alcohols, have been identified as highly effective complexing agents. researchgate.net These agents, which include isomers like 2-butoxyethanol (B58217) (BE) and 1-butoxypropan-2-ol (BP), coordinate to the metal centers (primarily zinc) in the catalyst structure. researchgate.netacs.org This coordination is vital for creating a catalyst with favorable amorphous characteristics, which enhances catalytic activity. acs.org The specific structure and polarity of the alkoxy alcohol influence the catalyst's performance in polymerization reactions. acs.org

DMC catalysts featuring a butoxyethanol-based complexing agent are particularly effective for the ring-opening polymerization of propylene (B89431) oxide (PO) to produce polyether polyols. researchgate.netacs.org These polyols are foundational materials for manufacturing polyurethanes, surfactants, and other high-performance polymers. researchgate.netresearchgate.net The use of these specialized DMC catalysts allows for the production of polyether polyols with distinct advantages over those produced with conventional catalysts, such as potassium hydroxide (B78521) (KOH). acs.org The catalyst's unique structure facilitates controlled polymerization, leading to products with specific molecular weights and narrow polydispersity. acs.orgresearchgate.net

The choice of complexing agent has a profound impact on the kinetics of propylene oxide polymerization, directly affecting the commercial viability and safety of the process.

While a DMC catalyst with tBuOH as a ligand shows a long induction period, it initiates a very high rate of polymerization once activated. acs.org This rapid onset results in severe exothermic reactions that are difficult to manage in a large-scale industrial reactor. researchgate.netacs.org The use of butoxyethanol-based ligands provides a solution to this critical problem. These catalysts moderate the polymerization rate, allowing for superior control over the heat generated during the reaction, which is essential for safe and stable process operation. researchgate.netacs.orgresearchgate.net

The table below summarizes the kinetic effects observed when using different complexing agents in DMC-catalyzed propylene oxide polymerization.

| Complexing Agent | Induction Period | Polymerization Rate (Post-Induction) | Control of Exotherm |

| tert-Butyl Alcohol (tBuOH) | Long | Very High | Difficult |

| 2-Butoxyethanol (BE) | Reduced | Moderate | Favorable |

| 1-Butoxypropan-2-ol (BP) | Reduced | Moderate | Favorable |

This table presents a qualitative comparison based on findings from cited research. researchgate.netacs.org

Influence on Polymerization Kinetics

Analysis of Resultant Polyether Polyols

The properties of the final polyether polyols are a direct reflection of the catalyst's performance. The use of DMC catalysts complexed with butoxyethanol-type ligands yields polyols with highly desirable characteristics.

A key quality metric for polyether polyols is the level of terminal unsaturation, which can negatively impact the properties of the final polyurethane product. DMC catalysts are renowned for producing polyols with very low unsaturation compared to those made with traditional alkaline catalysts. acs.org Specifically, polyether polyols produced using DMC catalysts with 2-butoxyethanol (BE) or 1-butoxypropan-2-ol (BP) as complexing agents consistently feature a very low level of unsaturation. acs.orgresearchgate.net

Detailed analysis of these polyols reveals specific quantitative improvements. The table below outlines the typical properties of polyether polyols synthesized using these advanced catalysts.

| Property | Value Range | Reference |

| Unsaturation Level | 0.014–0.024 meq/g | acs.orgresearchgate.netresearchgate.net |

| Number-Average Molecular Weight (Mn) | 900–3400 g/mol | acs.orgresearchgate.net |

| Polydispersity Index (PDI) | 1.04–1.19 | acs.orgresearchgate.net |

This data demonstrates the production of high-quality polyols with low monol (B1209091) content and a narrow, controlled molecular weight distribution.

Studies in Copolymerization Systems

There are no studies available that investigate the use of 1-Butoxyethan-1-ol in copolymerization systems.

No research data or kinetic studies were found concerning the copolymerization of ethylene (B1197577) oxide and butylene oxide that utilize or are influenced by this compound. The search for information on this specific system yielded no relevant results. Consequently, no data on copolymerization kinetics or related research findings can be provided.

Intermolecular Interactions and Solution Behavior of 1 Butoxyethan 1 Ol

Solute-Solvent and Solvent-Solvent Interactions

The dual character of the 1-Butoxyethan-1-ol molecule allows for a range of interactions, including strong, specific associations like hydrogen bonding and weaker, non-specific forces.

This compound is classified as a protic solvent, characterized by the presence of a hydroxyl (-OH) group. This group is a key participant in the formation of hydrogen bonds, which are strong dipole-dipole interactions. libretexts.orglibretexts.org In mixtures, the oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor.

When mixed with water, this compound can form hydrogen bonds with water molecules. libretexts.org This involves breaking the existing hydrogen bonds between water molecules and between this compound molecules and forming new hydrogen bonds between the two different types of molecules. libretexts.org The energy released during the formation of these new bonds helps to compensate for the energy required to break the original ones, contributing to its moderate solubility in water. libretexts.orgsolubilityofthings.com Studies on water-alcohol mixtures have shown that the addition of water can lead to a significant enhancement of hydrogen bonding originating from the alcohol's hydroxyl group. nih.gov These strengthened interactions can result in more ordered liquid structures. nih.gov

In addition to hydrogen bonding, this compound molecules are subject to Van der Waals forces, which are weaker intermolecular attractions. chemistrytalk.orgchemguide.co.uk These forces include London dispersion forces, which arise from temporary fluctuations in electron distribution that create instantaneous dipoles. chemistrytalk.org All molecules, regardless of polarity, experience London dispersion forces. chemistrytalk.org

The structure of this compound, with its distinct polar and nonpolar regions, allows for self-association in solution. The balance between the hydrophilic (-OH group) and hydrophobic (butyl chain) parts of the molecule influences this behavior. The length of the alkyl chain is a critical factor in determining the extent of self-association and interaction with water.

In aqueous solutions, alcohols with linear alkyl chains, such as this compound, tend to minimize their interaction with water molecules by forming self-associated aggregates. researchgate.net This hydrophobic association is driven by the tendency of the nonpolar butyl chains to cluster together, reducing their disruptive effect on the hydrogen-bonding network of water. As the alkyl chain length increases in the glycol ether series, the hydrophobic character becomes more pronounced, leading to stronger self-association and reduced water solubility. nih.gov Studies comparing butanol isomers have demonstrated that the molecular shape, influenced by the alkyl structure, distinctly affects the formation of these self-associated aggregates and their miscibility with water. researchgate.net

Thermodynamic and Spectroscopic Elucidation of Molecular Associations

To gain a deeper understanding of the molecular-level interactions driving the macroscopic behavior of 2-butoxyethan-1-ol solutions, a variety of thermodynamic and spectroscopic techniques are employed. These methods provide valuable insights into the nature and extent of molecular associations.

The study of macroscopic properties like density (ρ), viscosity (η), refractive index (n_D), and speed of sound provides indirect but powerful evidence of intermolecular interactions. From these experimental measurements, several derived parameters, often termed "excess properties," can be calculated. These excess properties, such as excess molar volume (V_m^E), excess viscosity (η^E), and deviation in refractive index (Δn_D), quantify the deviation of a real mixture from ideal behavior. The sign and magnitude of these deviations are indicative of the types of interactions occurring between the component molecules.

For instance, studies on binary mixtures of 2-butoxyethan-1-ol with solvents like butyl acetate (B1210297) have been conducted. The calculated excess properties are often fitted to the Redlich-Kister polynomial equation to determine the fitting parameters and standard deviations, which helps in quantitatively describing the system's behavior across the entire composition range.

Excess Molar Volume (V_m^E): A negative V_m^E suggests strong specific interactions, such as hydrogen bonding or dipole-dipole interactions, leading to a more compact packing of molecules than in an ideal mixture. Conversely, a positive V_m^E indicates that weaker forces, like dispersion forces, are dominant, or that steric hindrance causes a less efficient packing.

Excess Viscosity (η^E): The deviation in viscosity from the ideal mixing rule can also signify the nature of interactions. Positive deviations often point to the formation of specific complexes, while negative deviations can be attributed to the disruption of self-associated structures of the pure components upon mixing.

Deviation in Refractive Index (Δn_D): This parameter is related to the polarizability of the molecules and can also reflect the strength of intermolecular forces. Positive deviations may arise from forces like hydrogen bonding and dipole-dipole interactions.

| Property | Observation | Inferred Interaction |

|---|---|---|

| Excess Molar Volume (V_m^E) | Positive | Weaker forces (e.g., dispersion forces) between the ester group of butyl acetate and the hydroxyl group of 2-butoxyethan-1-ol. |

| Excess Viscosity (η^E) | Negative | Disruption of self-associated structures of the pure components upon mixing. |

| Deviation of Refractive Index (Δn_D) | Positive | Presence of forces such as hydrogen bonding or dipole-dipole interactions. |

Calorimetry provides a direct measure of the heat changes associated with mixing processes, offering fundamental insights into the energetics of molecular interactions. The excess molar enthalpy (H_m^E), or heat of mixing, is a key thermodynamic property obtained from these investigations.

An exothermic mixing process (negative H_m^E) indicates that the formation of new intermolecular bonds between the solute and solvent molecules releases more energy than is consumed to break the bonds in the pure components. This is typical of systems with strong specific interactions.

An endothermic mixing process (positive H_m^E) implies that more energy is required to overcome the interactions in the pure liquids (like the hydrogen-bonded network in 2-butoxyethan-1-ol) than is released upon the formation of new interactions.

Calorimetric studies of 2-butoxyethan-1-ol with various aliphatic alcohols (C1-C4) at 298 K have shown that the mixing process is generally endothermic, with the exception of methanol (B129727), which shows exothermic behavior. researchgate.net The endothermicity increases with the chain length and branching of the alcohol. researchgate.net

In the well-studied 2-butoxyethan-1-ol-water system, the excess partial molar enthalpies reveal complex behavior dependent on concentration. cdnsciencepub.com

At low concentrations of 2-butoxyethan-1-ol (mole fraction x_B < 0.02), the solute molecules are believed to enhance the structure of water. cdnsciencepub.com

In the intermediate range (0.02 < x_B < 0.5), there is a tendency for 2-butoxyethan-1-ol molecules to associate, possibly forming clathrate-like aggregates. cdnsciencepub.com

At higher concentrations (x_B > 0.5), the solution is thought to consist of separate clusters of 2-butoxyethan-1-ol and water. cdnsciencepub.com

| Alcohol | Mixing Behavior (H_m^E) |

|---|---|

| Methanol | Exothermic |

| Ethanol (B145695) | Endothermic |

| Propan-1-ol | Endothermic |

| Butan-1-ol | Endothermic |

Spectroscopic techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer a direct window into the molecular environment and are invaluable for studying intermolecular forces, particularly hydrogen bonding.

FTIR Spectroscopy: FTIR is highly sensitive to the vibrational modes of molecules. The formation of a hydrogen bond (O-H···O) affects the force constant of the O-H covalent bond, leading to characteristic changes in the FTIR spectrum. Typically, the O-H stretching vibration band, which appears as a sharp peak for a free (non-hydrogen-bonded) hydroxyl group, becomes broader and shifts to a lower frequency (a red shift) upon hydrogen bond formation. The extent of this broadening and shifting correlates with the strength of the hydrogen bond. By analyzing the O-H stretching region in mixtures of 2-butoxyethan-1-ol with other compounds, researchers can probe the extent of self-association (alcohol-alcohol hydrogen bonds) versus hetero-association (alcohol-solvent hydrogen bonds).

NMR Spectroscopy: ¹H NMR spectroscopy is another powerful tool for investigating hydrogen bonding. The chemical shift of a proton is determined by its local electronic environment. libretexts.org When a hydroxyl proton participates in a hydrogen bond, the electron density around it decreases, causing it to become "deshielded." This deshielding effect results in a downfield shift (to a higher ppm value) of its resonance signal in the ¹H NMR spectrum. libretexts.orgoregonstate.edu The magnitude of this shift is related to the strength and population of hydrogen-bonded species in the solution. By monitoring the chemical shift of the hydroxyl proton of 2-butoxyethan-1-ol as a function of concentration or the addition of another solvent, detailed information about the formation and disruption of hydrogen-bonded complexes can be obtained. nih.gov

Theoretical and Computational Chemistry of 1 Butoxyethan 1 Ol

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. For 1-butoxyethan-1-ol, these calculations can map out the energetic landscape of its formation and decomposition, providing crucial data on its stability and reactivity. While specific studies on this compound are not abundant in public literature, the principles can be understood by analogy to similar, well-studied hemiacetal systems.

The formation of this compound from the reaction of acetaldehyde (B116499) and butan-1-ol, and its subsequent decomposition, are key reaction pathways that can be modeled. Computational studies on analogous hemiacetals, such as 1-methoxyethanol (B8614606) formed from acetaldehyde and methanol (B129727), reveal that the reaction can proceed through various mechanisms, including pathways assisted by additional solvent molecules that facilitate proton transfer. acs.orgresearchgate.net

Determination of Thermodynamic Parameters (e.g., Gibbs Free Energy, Enthalpy, Entropy)

Thermodynamic parameters dictate the spontaneity and equilibrium position of a reaction. Quantum chemical methods can be used to calculate these properties for the reactions involving this compound. For instance, in the decomposition of a hemiacetal, the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can be determined.

A study on a similar hemiacetal, formed in the Soai reaction, determined the thermodynamic parameters for its formation and decomposition. uni-muenchen.de These calculations indicate that hemiacetal formation is often an enthalpically favored but entropically disfavored process. For the dynamic interconversion of a hemiacetal, the following thermodynamic parameters were determined:

| Thermodynamic Parameter | Value |

| Gibbs Free Energy of Formation (ΔG⁰) | +3 kJ/mol |

| Enthalpy of Formation (ΔH⁰) | -15.6 kJ/mol |

| Entropy of Formation (ΔS⁰) | -62.5 J/(K·mol) |

Data adapted from a study on a hemiacetal intermediate in the Soai reaction. uni-muenchen.de

Calculation of Kinetic Parameters (e.g., Activation Energy)

Kinetic parameters, such as activation energy (Ea), provide insight into the rate of a chemical reaction. Theoretical calculations can determine the energy of the transition state for a given reaction pathway, which in turn allows for the calculation of the activation energy.

For the decomposition of α-alkoxyalkyl-hydroperoxides, which are structurally related to hemiacetals, activation energies have been calculated and are influenced by the specific substituents and the presence of catalysts. rsc.org For instance, the acid-catalyzed decomposition of these compounds has been shown to have relatively low activation energy barriers. rsc.org In a study of various α-AHs, the activation energy for their decomposition was found to be in the range of 12-19 kcal/mol. rsc.org

Similarly, the activation parameters for both the formation and decomposition of a hemiacetal were determined from temperature-dependent studies, revealing the energy barriers for the forward and reverse reactions. uni-muenchen.de

Potential Energy Surface Analysis

A potential energy surface (PES) is a multidimensional plot that represents the energy of a chemical system as a function of the positions of its constituent atoms. ebsco.com By mapping the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the reaction pathways that connect them.

For the formation of a hemiacetal like this compound, the PES would illustrate the energy changes as acetaldehyde and butan-1-ol approach each other, form a bond, and settle into the hemiacetal structure. The decomposition pathway would show the reverse process. Computational studies on the formation of 1-methoxyethanol from acetaldehyde and methanol show that the reaction barrier is significantly lowered when additional methanol molecules participate in a hydrogen-transfer relay, demonstrating the importance of the environment on the reaction pathway. acs.org The analysis of the PES for such reactions reveals that the direct proton transfer has a high energy barrier, while pathways involving a pseudo-eight-membered transition state, assisted by another alcohol molecule, are much more favorable. researchgate.net

Molecular Modeling and Simulation Approaches

While quantum chemical calculations focus on the details of chemical reactions, molecular modeling and simulation approaches can be used to predict the bulk properties and phase behavior of substances.

Statistical Associating Fluid Theory (SAFT) for Phase Equilibria Prediction

The Statistical Associating Fluid Theory (SAFT) is a powerful equation of state used to predict the thermodynamic properties and phase equilibria of complex fluid mixtures. ua.pt SAFT models are particularly well-suited for systems involving hydrogen bonding, such as those containing alcohols and ethers.

For a compound like this compound, which has both an ether linkage and a hydroxyl group, the PC-SAFT (Perturbed-Chain SAFT) variant could be employed. researchgate.net The molecule would be modeled as a chain of spherical segments with specific association sites to represent the hydrogen-bonding capability of the hydroxyl group. By fitting model parameters to experimental data of related compounds (like butan-1-ol and diethyl ether), the phase behavior of pure this compound and its mixtures with other components could be predicted.

Molecular Architecture Modeling (e.g., Hard-Sphere Chains, Association Sites)

The foundation of the SAFT approach lies in modeling the molecular architecture. A molecule of this compound would be represented as a chain of a certain number of hard spheres, reflecting its size and shape. ua.pt To account for the hydrogen bonding, specific "association sites" are placed on the molecule. For this compound, one would typically define association sites on the hydroxyl oxygen and the hydroxyl hydrogen to model the self-association and cross-association with other hydrogen-bonding molecules.

The accuracy of the SAFT model depends on the chosen molecular model (number of segments, association scheme) and the parameters that describe the segment size, dispersion energy, and association energy. These parameters are often determined by fitting to experimental vapor pressure and liquid density data of pure components. ua.pt

Computational Studies on Solvent Mixtures and Interactions

Computational chemistry provides a powerful lens for investigating the transient nature and reactivity of molecules like this compound. While extensive computational studies focusing specifically on the solvent mixtures and bulk interaction properties of isolated this compound are scarce due to its inherent instability, theoretical and computational methods are crucial for understanding its formation, decomposition, and the fundamental interactions that govern its existence.

Research in computational chemistry often focuses on reaction mechanisms, stability, and spectroscopic properties of transient species. For hemiacetals such as this compound, computational studies typically explore their formation from aldehydes and alcohols and their subsequent reactions.

Detailed Research Findings

Scientific literature indicates that this compound is recognized as an unstable hemiacetal. It is proposed as a transient intermediate that readily dissociates into acetaldehyde and butan-1-ol. mdpi.com This instability is a key feature of its chemistry, making experimental characterization in a pure state difficult and highlighting the importance of theoretical approaches.

Computational studies on analogous systems, such as other hemiacetals and related alkoxyethanols, provide insight into the methodologies that would be applied to this compound. For instance, the thermal degradation of similar compounds like 2-ethoxyethanol (B86334) has been extensively studied using quantum chemical calculations. nih.govacs.org These studies typically involve:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule and its transition states.

Frequency Calculations: To confirm that the optimized structures are true energy minima or transition states and to predict infrared spectra.

Potential Energy Surface (PES) Mapping: Exploring the energy landscape of a chemical reaction to identify the most likely reaction pathways, including activation energies and reaction enthalpies. nih.gov

For hemiacetal formation and decomposition, computational models like Density Functional Theory (DFT) and its time-dependent version (TDDFT) are employed to predict structural and spectroscopic properties. orientjchem.org Studies on simple hemiacetals have shown that these methods can accurately compute properties like NMR chemical shifts and infrared frequencies, which are in good agreement with experimental data obtained from reaction mixtures. orientjchem.org

Furthermore, theoretical investigations into the mechanisms of hemiacetal formation often consider the role of the solvent not just as a bulk medium but as an active participant. For example, studies have shown that solvent molecules can assist in the proton transfer steps, significantly lowering the activation energy barriers for both the formation and decomposition of the hemiacetal. researchgate.netresearchgate.net

The table below summarizes common computational methods and the type of information they provide, which are relevant for the study of unstable compounds like this compound, based on studies of related molecules.

| Computational Method | Application for Hemiacetal Systems | Typical Output Data |

| Density Functional Theory (DFT) | Used to optimize molecular geometries, calculate electronic structures, and determine thermodynamic properties of reactants, products, and transition states. orientjchem.orgresearchgate.net | Optimized coordinates, vibrational frequencies, reaction energies (ΔH), Gibbs free energies (ΔG). |

| Time-Dependent DFT (TDDFT) | Employed to predict electronic excitation energies and simulate UV-Vis spectra, which is useful for identifying transient species. orientjchem.org | Excitation energies, oscillator strengths, simulated absorption spectra. |

| Ab Initio Methods (e.g., G3MP2, G3B3) | High-accuracy methods used to calculate energies and enthalpies for reaction pathways, providing reliable data on activation barriers and reaction kinetics for thermal degradation processes. nih.govacs.org | Activation energies (Ea), enthalpies of reaction, potential energy surfaces. |

| Molecular Dynamics (MD) Simulations | Used to simulate the dynamic behavior of molecules in solution, including dissociation events and interactions with solvent molecules over time. aps.orgchemrxiv.orgrsc.org This can be applied to study the decomposition of hemiacetals in a solvent environment. | Trajectories of atoms, radial distribution functions, diffusion coefficients, free energy profiles for dissociation. |

| Continuum Solvation Models (e.g., PCM) | A method to approximate the effect of a solvent environment on the energetics of a molecule without explicitly including solvent molecules in the calculation. This is often combined with DFT calculations. researchgate.netresearchgate.net | Solvation free energies, energies of solvated species. |

These computational approaches are essential for building a complete picture of the chemical behavior of this compound, from its fleeting formation to its rapid decomposition, and for understanding the intricate role that solvent interactions play in these processes.

Advanced Analytical Methodologies in 1 Butoxyethan 1 Ol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and analysis of 1-butoxyethan-1-ol from complex mixtures. Various detectors and chromatographic approaches offer distinct advantages for both qualitative and quantitative assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the identification and purity evaluation of this compound. mdpi.comresearchgate.netnih.gov This technique combines the superior separation capability of gas chromatography with the precise mass analysis of mass spectrometry, enabling the confident identification of the compound and its potential impurities. nih.gov In practice, a sample is vaporized and separated based on its components' boiling points and interactions with a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its definitive identification by comparing it to spectral libraries. mst.dk

GC-MS is frequently utilized in the analysis of various matrices for the presence of this compound. For instance, it has been used to analyze wastewater from unconventional drilling operations, where it was identified as a component of hydraulic fracturing fluid. mdpi.comresearchgate.net The method's sensitivity and specificity make it ideal for detecting even trace amounts of the compound. The operational parameters of a GC-MS system, such as the type of column, temperature programming, and ionization mode, are carefully optimized to achieve the best separation and detection of this compound. shimadzu.com

Table 1: Illustrative GC-MS Operating Conditions for this compound Analysis

| Parameter | Value |

| Column | SLB-5ms (30 m × 0.25 mm ID × 0.25 μm film thickness) |

| Injector Temperature | 280 °C |

| Oven Program | 50°C to 280°C at 3°C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 40-400 m/z |

| Source Temperature | 250 °C |

This table presents a typical set of parameters and is subject to variation based on the specific analytical goals and sample matrix.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Analysis

For the precise quantification of this compound, gas chromatography with a flame ionization detector (GC-FID) is a widely adopted and robust method. iarc.fr The FID is highly sensitive to organic compounds and provides a response that is directly proportional to the mass of the carbon-containing analyte, making it excellent for quantitative measurements. paint.org

In a typical GC-FID analysis, the effluent from the gas chromatography column is burned in a hydrogen-air flame. The combustion of organic compounds like this compound produces ions that are collected by an electrode, generating a current that is measured. The area under the resulting chromatographic peak is then used to determine the concentration of the compound, often by comparison to a calibration curve generated with standards of known concentration. psu.edu This technique has been successfully applied to quantify this compound in various samples, including commercial products and environmental matrices. iarc.frscribd.com

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS)

High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) offers another powerful approach for the analysis of this compound, particularly in complex samples where high specificity is required. mdpi.comresearchgate.net This technique is especially useful for non-volatile or thermally labile compounds that are not suitable for GC analysis. HPLC separates compounds based on their interactions with a stationary phase in a packed column, and the eluent is then introduced into a high-resolution mass spectrometer. lcms.cz

HRMS provides extremely accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound with high confidence. This capability is invaluable for identifying this compound and distinguishing it from other isobaric compounds (compounds with the same nominal mass). In a study analyzing wastewater, HPLC-HRMS was used to screen for a wide range of organic compounds, including this compound. mdpi.comresearchgate.net

Table 2: Example HPLC-HRMS Parameters for Organic Compound Screening

| Parameter | Value |

| Eluent A | Aqueous 2 mM ammonium (B1175870) acetate (B1210297) |

| Eluent B | 95:5 v/v acetonitrile-water with 2 mM ammonium acetate |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 50 µL |

| Ion Scan Range | 100–1000 m/z |

Note: These parameters are illustrative and would be optimized for the specific analysis of this compound.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Proton, Carbon-13, In Situ Inverse Gated 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. iarc.frrsc.org Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons. This information allows for the complete assignment of the proton signals to the specific hydrogen atoms in the butoxy and ethanol (B145695) fragments of the molecule. nih.govdocbrown.info

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the this compound molecule. docbrown.info The chemical shifts of these signals are characteristic of the type of carbon (e.g., CH₃, CH₂, CH₂O) and its position within the molecule. This provides direct evidence of the carbon skeleton. rsc.orgdocbrown.info

In Situ Inverse Gated ¹³C NMR: For quantitative analysis and to study reaction kinetics, in situ inverse gated ¹³C NMR spectroscopy is a valuable technique. acs.org In conventional ¹³C NMR, the Nuclear Overhauser Effect (NOE) can lead to inaccurate signal integrations. Inverse gated decoupling is a pulse sequence that minimizes the NOE, allowing for more reliable quantitative measurements of the different carbon species present in a sample. researchgate.net This is particularly useful for monitoring the formation of this compound in a reaction mixture over time. acs.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (butyl) | ~0.9 | ~13.9 |

| CH₂ (butyl, adjacent to CH₃) | ~1.4 | ~19.3 |

| CH₂ (butyl, adjacent to O) | ~1.6 | ~31.8 |

| O-CH₂ (butyl) | ~3.4 | ~70.5 |

| O-CH₂ (ethan-1-ol) | ~3.5 | ~71.9 |

| CH-OH (ethan-1-ol) | ~4.7 | ~61.1 |

| OH | Variable | - |

Note: Predicted values can vary based on the solvent and other experimental conditions. These are representative values.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. savemyexams.com For this compound, which is a hemiacetal ether, the IR spectrum is predicted to show characteristic absorption bands corresponding to its primary functional groups: a hydroxyl group (-OH), an ether linkage (C-O-C), and aliphatic carbon-hydrogen bonds (C-H).

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Alkyl (C₄H₉-, C₂H₅-) | C-H Stretch | 2960 - 2850 | Strong, Sharp |

| Ether & Alcohol | C-O Stretch | 1300 - 1050 | Strong |

X-ray Photoelectron Spectroscopy and X-ray Diffraction (for Catalyst Characterization)

While not applied directly to this compound, X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) are indispensable for characterizing the solid catalysts often used in its synthesis, such as in etherification reactions. bohrium.com These surface-sensitive and structural analysis techniques provide critical insights into a catalyst's properties, which govern its activity and selectivity.

X-ray Diffraction (XRD) is a primary tool for determining the crystalline structure of catalytic materials. bohrium.com By analyzing the pattern of diffracted X-rays, researchers can identify the specific crystalline phases present (e.g., metal oxides, metallic nanoparticles), determine the size of the crystallites using the Scherrer equation, and calculate lattice parameters. aip.orgscientific.netnrel.gov This information is vital for understanding how the catalyst's structure, such as the particle size of a supported metal, influences the reaction outcome. nrel.gov For instance, in studies of reductive etherification, XRD has been used to confirm the formation of metallic palladium nanoparticles on a support and to track how their crystallite size changes with different preparation temperatures. nrel.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface analysis technique that provides quantitative information about the elemental composition and, crucially, the chemical (oxidation) state of the elements on the catalyst's surface, typically within the top 10 nm. numberanalytics.commdpi.com Since catalysis is a surface phenomenon, understanding the surface chemistry is paramount. rsc.org XPS can distinguish between different oxidation states, such as Cu²⁺, Cu⁺, and Cu⁰, on the surface of a catalyst used for ether synthesis, helping to identify the true active species in the reaction. numberanalytics.comresearchgate.netbohrium.com It is also used to detect the presence of impurities or changes in the catalyst surface after a reaction, which can explain deactivation mechanisms. researchgate.netresearchgate.net

Table 2: Application of XRD and XPS in Catalyst Characterization for Ether Synthesis

| Technique | Information Obtained | Example Application Finding |

| XRD | - Crystalline phase identification- Average crystallite size- Lattice parameters | For a Pd/NbOPO₄ catalyst, XRD confirmed the presence of metallic Pd and showed that crystallite size increased from 4.7 nm to 15.2 nm as calcination temperature was raised from 200 °C to 600 °C. nrel.gov |

| XPS | - Surface elemental composition- Oxidation state of elements- Electronic structure changes | For a CuZnAl catalyst, XPS revealed that the active surface contained a mix of Cu⁺ and Cu⁰ species, providing insight into the reaction's active sites for dimethyl ether synthesis. researchgate.net |

Chemo-informatics and Quantitative Structure-Property Relationships (QSPR) in Analytical Method Development

Chemo-informatics is a broad discipline that uses computational and informational techniques to solve chemical problems. nih.gove-bookshelf.deneovarsity.org A key subfield relevant to analytical chemistry is the development of Quantitative Structure-Property Relationships (QSPR). nih.gov QSPR models are mathematical equations that correlate the structural features of molecules (encoded as numerical "descriptors") with their physicochemical properties, including those relevant to analytical separation, such as chromatographic retention time. core.ac.ukmdpi.com

For a compound like this compound, developing an analytical method (e.g., by gas or liquid chromatography) can be streamlined using a QSPR approach. Instead of extensive trial-and-error experiments, a QSPR model can predict the compound's retention behavior based solely on its molecular structure. mdpi.comresearchgate.net

The process involves several stages:

Descriptor Generation : The molecular structure of this compound and related compounds is used to calculate a large number of molecular descriptors. These can include constitutional indices (e.g., molecular weight), topological indices (describing atomic connectivity), and quantum-chemical descriptors (related to electronic properties). mdpi.combiochempress.com

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that links a subset of these descriptors to the experimental property of interest (e.g., retention index). mdpi.comresearchgate.netd-nb.info

Validation and Prediction : The model is rigorously validated to ensure its statistical significance and predictive power. mdpi.comd-nb.info Once validated, it can be used to predict the analytical properties of new or unmeasured compounds, thereby guiding the selection of optimal analytical conditions. hesiglobal.orgacs.org

This in-silico approach accelerates method development, reduces costs, and provides deeper insight into the molecular mechanisms governing the analytical separation. e-bookshelf.decore.ac.uk

Table 3: Conceptual Framework of a QSPR Model for Analytical Method Development

| Component | Description | Example for this compound |

| Property (P) | The analytical parameter to be predicted. | Gas Chromatography Retention Index (RI) |

| Descriptors (D) | Numerical values derived from the molecular structure. | - Molecular Weight (Constitutional)- Molecular Connectivity Index (Topological)- Dipole Moment (Quantum-Chemical) |

| QSPR Model | A mathematical equation relating the property to the descriptors. | RI = c₀ + c₁(D₁) + c₂(D₂) + ... + cₙ(Dₙ) |

| Application | Prediction of the property to optimize analytical conditions. | Predicting the RI of this compound on different chromatography columns to select the best one for separation. |

Environmental Transformation and Degradation Pathways of 1 Butoxyethan 1 Ol

Biodegradation Mechanisms and Kinetics

Biodegradation is the primary mechanism for the removal of 2-butoxyethanol (B58217) from aerobic soil and water. who.int The compound is readily broken down by a variety of microorganisms. oecd.org

Aerobic Degradation Routes

Under aerobic conditions, 2-butoxyethanol is effectively degraded by microorganisms. cdc.gov Ready biodegradability tests have demonstrated rapid degradation, with one study showing over 77% degradation in three days and 100% in seven days. oecd.org Another study reported 90% degradation within 6.5 days in a batch test using activated sludge. cdc.gov The aerobic biodegradation half-life of 2-butoxyethanol is estimated to be between 7 and 28 days in surface water and soil, and between 14 days and 8 weeks in groundwater. cdc.gov

The degradation process typically begins with the oxidation of the terminal alcohol group. nih.gov This is followed by the cleavage of the ether linkage, leading to the formation of smaller, easily metabolized molecules. nih.govscholaris.ca

Primary Attack Mechanisms (Ether vs. Alcohol Group)

The primary mechanism of microbial attack on 2-butoxyethanol involves the oxidation of the alcohol group. nih.govscholaris.ca This initial step is carried out by alcohol and aldehyde dehydrogenases, leading to the formation of 2-butoxyacetaldehyde, which is then rapidly oxidized to 2-butoxyacetic acid (2-BAA). nih.govwho.int This pathway is considered the favored metabolic route at lower systemic doses. who.int

A secondary, less common pathway involves the dealkylation of the ether bond by cytochrome P450 enzymes. nih.gov This cleavage results in the formation of butyraldehyde (B50154) and ethylene (B1197577) glycol. nih.gov While this mechanism is observed, the oxidation of the alcohol group is the predominant initial step in the biodegradation of 2-butoxyethanol by bacteria. nih.govscholaris.ca

Identification and Characterization of Metabolites

The primary metabolite identified during the aerobic biodegradation of 2-butoxyethanol is 2-butoxyacetic acid (2-BAA). nih.govscholaris.ca Further degradation of 2-BAA leads to the cleavage of the ether bond, yielding n-butanol and glyoxylate. nih.govscholaris.ca Butanoic acid has also been detected as a subsequent metabolite. nih.govscholaris.ca Ultimately, these intermediate products are expected to be mineralized to carbon dioxide and water. cdc.govcdc.gov

In some cases, particularly in mammalian metabolism which can provide insights into potential environmental pathways, 2-BAA can form conjugates with glycine (B1666218) and glutamine. nih.gov Another minor metabolic route can lead to the formation of ethylene glycol, which can be further oxidized to oxalic acid. nih.gov

| Metabolite Name | Chemical Formula | Role in Degradation Pathway |

| 2-Butoxyacetic acid (2-BAA) | C6H12O3 | Primary metabolite from the oxidation of the alcohol group. nih.govscholaris.ca |

| n-Butanol | C4H10O | Product of ether bond cleavage of 2-BAA. nih.govscholaris.ca |

| Glyoxylic acid | C2H2O3 | Product of ether bond cleavage of 2-BAA. nih.govscholaris.ca |

| Butanoic acid | C4H8O2 | A subsequent metabolite from the degradation of n-butanol. nih.govscholaris.ca |

| Ethylene glycol | C2H6O2 | Minor metabolite from the dealkylation of the ether bond. nih.gov |

| Butyraldehyde | C4H8O | Minor metabolite from the dealkylation of the ether bond. nih.gov |

Role of Microbial Species in Degradation (e.g., Pseudomonas, Hydrogenophaga, Gordonia, Cupriavidus)

A number of bacterial strains have been identified as capable of completely degrading 2-butoxyethanol. A study isolating bacteria from various environmental sources (forest soil, biotrickling filter, bioscrubber, and activated sludge) identified eleven such strains. nih.govscholaris.ca

Pseudomonas : This genus was the most frequently isolated, with eight strains identified, including Pseudomonas putida and Pseudomonas vancouverensis. These strains were shown to effectively degrade 2-butoxyethanol. nih.govscholaris.ca

Hydrogenophaga : Hydrogenophaga pseudoflava was one of the isolated strains capable of utilizing 2-butoxyethanol as a sole carbon and energy source. nih.govscholaris.ca

Gordonia : Gordonia terrae was the only Gram-positive bacterium isolated in the study. Notably, this strain was also capable of degrading nonpolar ethers, suggesting a potentially different or broader degradation capability compared to the Gram-negative isolates. nih.govscholaris.ca

Cupriavidus : Cupriavidus oxalaticus was another identified strain that demonstrated the ability to completely degrade 2-butoxyethanol. nih.govscholaris.ca

All these isolated strains were also able to grow on the primary metabolite, 2-butoxyacetic acid, as well as on n-butanol and glyoxylic acid, supporting the proposed degradation pathway. nih.govscholaris.ca

| Microbial Species | Growth on 2-Butoxyethanol | Maximum Growth Rate (at 30°C) |

| Pseudomonas putida BOE100 | Yes | 0.645 h⁻¹ at 5 mM 2-BE nih.govscholaris.ca |

| Pseudomonas vancouverensis BOE200 | Yes | 0.395 h⁻¹ at 6 mM 2-BE nih.govscholaris.ca |

| Hydrogenophaga pseudoflava BOE3 | Yes | 0.204 h⁻¹ at 4 mM 2-BE nih.govscholaris.ca |

| Gordonia terrae BOE5 | Yes | Not specified |

| Cupriavidus oxalaticus BOE300 | Yes | Not specified |

Abiotic Degradation Processes

While biodegradation is the main degradation pathway, abiotic processes, particularly photodegradation in the atmosphere, also contribute to the transformation of 2-butoxyethanol. Hydrolysis is not considered an important environmental fate process for this compound. cdc.gov

Photodegradation Pathways (e.g., Indirect Photolysis)

2-butoxyethanol does not absorb sunlight in the troposphere (wavelengths >290 nm), so direct photolysis is not a significant degradation pathway in either the atmosphere or in water. oecd.orgcdc.gov However, it is susceptible to indirect photolysis, primarily through reactions with photochemically produced hydroxyl radicals (•OH) in the atmosphere. oecd.orgcanada.ca

The reaction with hydroxyl radicals is the most important atmospheric transformation process for 2-butoxyethanol, with an estimated atmospheric half-life of about 15 to 17 hours. who.intoecd.orgcanada.ca Reactions with other atmospheric oxidants like ozone and nitrate (B79036) radicals are considered too slow to be significant. cdc.gov

In aqueous environments, indirect photolysis can also occur. One study noted that the degradation of 2-butoxyethanol is rapid and effective in the presence of semiconductor particles like titanium dioxide, which can catalyze photooxidation. nih.gov However, another study suggested that both direct and indirect photolysis of 2-butoxyethanol in ocean water by sunlight are negligible. researchgate.net

Table of Compound Names

| Common Name | IUPAC Name |

| 1-Butoxyethan-1-ol | 2-Butoxyethan-1-ol |

| 2-Butoxyethanol | 2-Butoxyethanol |

| 2-Butoxyacetic acid | 2-Butoxyacetic acid |

| n-Butanol | Butan-1-ol |

| Butanoic acid | Butanoic acid |

| Glyoxylic acid | 2-Oxoacetic acid |

| Ethylene glycol | Ethane-1,2-diol |

| Butyraldehyde | Butanal |

| Oxalic acid | Ethanedioic acid |

| Diethyl ether | Ethoxyethane |

| Di-n-butyl ether | 1-Butoxybutane |

| n-Butyl vinyl ether | 1-(Vinyloxy)butane |

| Dibenzyl ether | (Oxydimethylene)dibenzene |

| 1-Butoxy-2-propanol | 1-Butoxypropan-2-ol |

| 2-Ethoxyethanol (B86334) | 2-Ethoxyethanol |

| 2-Propoxyethanol | 2-Propoxyethanol |

| Ethanol (B145695) | Ethanol |

| n-Hexanol | Hexan-1-ol |

| Ethyl acetate (B1210297) | Ethyl acetate |

| 2-Phenoxyethanol | 2-Phenoxyethanol |

| Polyethylene glycol 200 | Poly(oxyethylene) |

| Titanium dioxide | Titanium(IV) oxide |

Hydrolysis and Other Chemical Decomposition Pathways

This compound is classified as a hemiacetal. A hemiacetal is a functional group characterized by a carbon atom bonded to both a hydroxyl (-OH) group and an alkoxy (-OR) group. want.net This structure is typically an intermediate in the formation of a more stable acetal (B89532). want.netlibretexts.org Due to their chemical nature, hemiacetals are generally unstable in aqueous solutions and are prone to hydrolysis. want.netnih.gov

The primary chemical decomposition pathway for this compound in an environmental context is rapid hydrolysis and dissociation. mdpi.com This compound is not expected to persist in the environment but instead readily breaks down into its constituent aldehyde and alcohol. want.netmdpi.com

The decomposition reaction involves the cleavage of the ether linkage, yielding acetaldehyde (B116499) and butan-1-ol. mdpi.com This process can be catalyzed by the presence of acid or can occur spontaneously in an aqueous environment. libretexts.orgmdpi.com The reaction of water with the hemiacetal leads to its dissociation. mdpi.com

The decomposition can be summarized as follows:

This compound → Acetaldehyde + Butan-1-ol

This instability is a key characteristic of hemiacetals and dictates their environmental behavior. nih.govtandfonline.com The environmental fate of this compound is therefore intrinsically linked to the fate of its more stable degradation products.

| Feature | Description | Source(s) |

| Compound Class | Hemiacetal | want.net |

| Primary Decomposition Pathway | Hydrolysis / Dissociation | nih.govmdpi.com |

| Key Products | Acetaldehyde, Butan-1-ol | mdpi.com |

| Stability | Unstable, readily dissociates in aqueous environments | want.netmdpi.com |

Environmental Fate Modeling and Pathway Analysis

Direct environmental fate modeling for this compound is generally not conducted due to its inherent instability. want.net Models that predict the environmental distribution and persistence of chemicals, such as fugacity models, are typically applied to substances that persist in the environment long enough to be transported between different compartments like air, water, and soil. As this compound readily decomposes, its own persistence and transport are negligible. want.netmdpi.com

Acetaldehyde: This is a volatile organic compound that can be degraded in the atmosphere, water, and soil through various biotic and abiotic processes.

Butan-1-ol: This alcohol is known to be readily biodegradable in both soil and water. researchgate.net It is more soluble and volatile than more complex C8 compounds. researchgate.net